3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines, which are nitrogen-containing heterocyclic aromatic organic compounds. This compound is characterized by the presence of bromine and nitro groups attached to the pyrazolo[3,4-b]pyridine core structure
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, one of the derivatives of this compound, referred to as compound C03, showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound C03, a derivative of this compound, has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines. For example, compound C03 inhibited the proliferation of the Km-12 cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as halogenated pyrazoles, under specific reaction conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine and nitro groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrazolo[3,4-b]pyridines with different functional groups.
Scientific Research Applications
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases related to cell proliferation and differentiation.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is compared with other similar compounds, such as 5-Bromo-1H-pyrazolo[3,4-b]pyridine and 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. These compounds share the pyrazolo[3,4-b]pyridine core structure but differ in the presence and position of functional groups. The unique combination of bromine and nitro groups in this compound contributes to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new pharmaceuticals. Further research into its properties and applications will continue to expand its utility in various fields.
Properties
IUPAC Name |
3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKTUBBDMTVCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720955 | |
Record name | 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186608-83-2 | |
Record name | 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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